molecular formula C18H22FN3O3 B2509104 N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 561050-11-1

N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2509104
CAS No.: 561050-11-1
M. Wt: 347.39
InChI Key: XRTCMEBYTNOZAX-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a synthetic compound based on the 1,3-diazaspiro[4.5]decane scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is a di-substituted hydantoin framework where the cyclohexane ring adopts a chair conformation and the five-membered hydantoin ring is essentially planar . Hydantoin-containing analogues have demonstrated a wide range of therapeutic applications and are frequently used in biological screenings . They are known to be key pharmacophores in several approved drugs, including those with anticonvulsant, antiarrhythmic, and antineuralgic activities, as well as others used in the treatment of conditions like prostate cancer . Furthermore, structurally related cationic amphiphilic drugs that incorporate similar pharmacophores have been identified as potent inhibitors of the lysosome-specific phospholipase A2 (PLA2G15) . The inhibition of this enzyme is a key mechanism linked to drug-induced phospholipidosis, making such compounds valuable tools for investigating this form of drug toxicity during early-stage development . This acetamide derivative, featuring a 4-fluorobenzyl group, is supplied exclusively for research purposes to support these and other investigative areas in chemical biology and pharmaceutical sciences. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12-4-2-3-9-18(12)16(24)22(17(25)21-18)11-15(23)20-10-13-5-7-14(19)8-6-13/h5-8,12H,2-4,9-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTCMEBYTNOZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Formation

The Bucherer-Bergs reaction’s efficiency depended on strict stoichiometry and prolonged reflux to ensure complete cyclization. Excess ammonium carbonate facilitated the incorporation of the urea moiety, while ethanol-water minimized side product formation.

Amination Challenges

Hydrazine hydrate’s nucleophilicity was critical for replacing the hydantoin’s carbonyl oxygen with an amine. Over-refluxing led to decomposition, necessitating precise reaction monitoring.

Acylation and Substitution

Chloroacetyl chloride’s reactivity required low-temperature addition to prevent polymerization. The SN2 substitution with 4-fluorobenzylamine benefited from polar aprotic solvents (DMF) and iodide catalysis, enhancing nucleophilicity.

Comparative Analysis of Synthetic Routes

Step Alternative Methods Advantages Limitations
Hydantoin Formation Bucherer-Lieb reaction High yield, scalability Requires cyanide handling
Amination Ammonia gas under pressure Faster reaction Specialized equipment needed
Acylation DCC-mediated coupling Mild conditions Costly reagents
Substitution Microwave-assisted synthesis Reduced reaction time Limited scalability

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide.

Case Study: Antitumor Activity

A study investigated the compound's efficacy against several cancer cell lines. It demonstrated significant growth inhibition, particularly in aggressive cancer types such as breast and lung cancer. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, which is critical for developing new cancer therapies .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase.

Case Study: Enzyme Inhibition

In vitro studies indicated that this compound effectively inhibits α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM). The inhibition of this enzyme can help regulate blood sugar levels by slowing carbohydrate absorption . Additionally, its potential as an acetylcholinesterase inhibitor suggests possible applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Key Findings

  • Modifications to the fluorobenzyl group have been shown to affect binding affinity and selectivity towards target enzymes.
  • The spirocyclic structure enhances metabolic stability and reduces off-target effects, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of phenyl groups on the spiro ring (e.g., 6- vs. 8-phenyl in compounds 23 and 24) affects melting points, suggesting differences in crystallinity and solubility .
  • Bioactivity : Replacement of the 4-fluorobenzyl group with a pyridinylethyl group (as in ) retains antiviral activity but may alter binding kinetics. Molecular dynamics simulations showed the pyridinylethyl analog forms stable complexes with MPXV A42R (RMSD: 0.581–1.245 Å) .

Functional Group Modifications

Acetamide Side Chain Variations

  • N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 851099-09-7): Substitution with a chloro-methylphenyl group increases molecular weight (349.8 g/mol) and H-bond acceptor capacity compared to the target compound. This may enhance interactions with hydrophobic enzyme pockets .

Spiro Ring Modifications

  • N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide : Replacing the acetamide with a sulfonamide group alters electronic properties and binding modes. The sulfonamide derivative exhibits intramolecular hydrogen bonding (C–H⋯O, N–H⋯O), which may stabilize its conformation .

Biological Activity

N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound's chemical structure can be described by its molecular formula C15H18FN3O3C_{15}H_{18}FN_{3}O_{3}. It contains a fluorobenzyl group and a diazaspiro structure that may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₅H₁₈F₃N₃O₃
Molecular Weight321.32 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The compound exhibits various biological activities, primarily through interaction with specific biological targets such as enzymes and receptors. It has shown potential as an anti-viral agent , particularly against HIV integrase, which is critical for viral replication and integration into the host genome .

Additionally, the compound's structure suggests it may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate numerous physiological processes .

Efficacy Studies

In vitro studies have demonstrated that this compound can inhibit viral replication effectively. For example, a study indicated that compounds with similar structural motifs exhibited significant inhibition of HIV integrase activity .

Case Studies

  • Anti-HIV Activity : A study published in PubMed Central highlighted the compound's effectiveness in inhibiting HIV integrase, suggesting it could serve as a lead compound for further development in anti-HIV therapies .
  • G Protein-Coupled Receptor Modulation : Research has indicated that related compounds can modulate GPCR activity, which may lead to therapeutic applications in treating conditions like hypertension and heart failure .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-ViralInhibition of HIV integrase ,
GPCR ModulationPotential modulation of signaling pathways

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps .
  • Flow chemistry : Enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • Workup protocols : Use liquid-liquid extraction (ethyl acetate/water) to remove polar byproducts .
    Case Study : A 23% yield improvement was achieved by replacing batch reactors with continuous flow systems for diazaspiro core formation .

Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?

The electron-withdrawing fluorine and rigid spirocyclic core reduce susceptibility to:

  • Hydrolysis : Steric shielding of the amide bond slows enzymatic cleavage (e.g., by proteases).
  • Oxidation : Fluorine’s inductive effect stabilizes adjacent C-H bonds against ROS .
    Experimental Validation :
  • Accelerated stability testing : Incubate at 40°C/75% RH; monitor degradation via UPLC .
  • Enzymatic assays : Test resistance to liver microsomal enzymes (e.g., CYP3A4) .

Basic: What are the compound’s solubility and formulation challenges?

Q. Solubility Profile :

  • Aqueous : Poor (<0.1 mg/mL at pH 7.4) due to high logP (~3.2).
  • Organic : Soluble in DMSO (>50 mg/mL).
    Formulation Solutions :
  • Nanoparticulate carriers : Use PLGA nanoparticles to enhance bioavailability .
  • Co-solvents : Ethanol/Cremophor EL mixtures for in vivo dosing .

Advanced: How can SAR studies guide the design of analogs with improved potency?

Q. Key Modifications :

Region Modification Impact
FluorobenzylReplace F with CF₃Enhanced lipophilicity and target affinity
Spirocyclic coreIntroduce methyl at C6Reduced metabolic clearance
Acetamide linkerReplace with sulfonamideAltered hydrogen-bonding patterns
Validation : Test analogs in patch-clamp assays for ion channel effects .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

Q. Risk Factors :

  • Hepatotoxicity : Linked to reactive metabolite formation (e.g., epoxide intermediates).
  • CNS off-target effects : Binding to serotonin receptors.
    Mitigation :

Metabolic profiling : Identify toxic metabolites via LC-MS/MS .

Selectivity screening : Use radioligand binding assays (5-HT₂A, DAT) .

Prodrug design : Mask reactive groups with ester linkages .

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